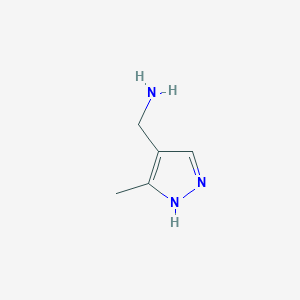(5-methyl-1H-pyrazol-4-yl)methanamine
CAS No.: 1007538-66-0
Cat. No.: VC7810566
Molecular Formula: C5H9N3
Molecular Weight: 111.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1007538-66-0 |
|---|---|
| Molecular Formula | C5H9N3 |
| Molecular Weight | 111.15 g/mol |
| IUPAC Name | (5-methyl-1H-pyrazol-4-yl)methanamine |
| Standard InChI | InChI=1S/C5H9N3/c1-4-5(2-6)3-7-8-4/h3H,2,6H2,1H3,(H,7,8) |
| Standard InChI Key | YPBTTWVBPFEPBE-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NN1)CN |
| Canonical SMILES | CC1=C(C=NN1)CN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The core structure of (5-methyl-1H-pyrazol-4-yl)methanamine consists of a pyrazole ring (C₃H₃N₂) substituted with a methyl group at position 5 and a methanamine (-CH₂NH₂) group at position 4. The IUPAC name reflects this substitution pattern, ensuring unambiguous identification. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₉N₃ | Derived |
| Molecular Weight | 111.15 g/mol | Calculated |
| CAS Number (Analog) | 898046-26-9 | |
| SMILES | CC1=C(C=NN1)CN |
The hydrochloride salt derivative, N-methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride (C₆H₁₂ClN₃), is a common variant used to enhance solubility and stability in pharmacological studies.
Spectroscopic and Physicochemical Properties
While direct data on the parent compound is limited, analogs such as 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine (BB05-0823) provide insights into expected properties. Nuclear magnetic resonance (NMR) spectra of BB05-0823 reveal distinctive signals for the ethyl group (δ 1.2–1.4 ppm, triplet), methyl substituent (δ 2.3 ppm, singlet), and methanamine protons (δ 2.8–3.1 ppm, multiplet) . The compound’s logP (octanol-water partition coefficient) is estimated at 1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Synthesis and Derivative Development
Synthetic Routes
The synthesis of (5-methyl-1H-pyrazol-4-yl)methanamine typically involves cyclocondensation reactions. A representative pathway includes:
-
Formation of the Pyrazole Core: Reaction of hydrazine with a 1,3-diketone precursor, such as acetylacetone, under acidic conditions to yield 5-methyl-1H-pyrazole.
-
Functionalization at Position 4: Electrophilic substitution or nucleophilic aromatic substitution to introduce the methanamine group. For example, chlorination followed by amination with methylamine .
Patent US8299267B2 discloses advanced derivatives synthesized via peptide coupling reactions, where (5-methyl-1H-pyrazol-4-yl)methanamine serves as a key intermediate in constructing kinase inhibitors .
Derivative Optimization
Structural modifications enhance bioavailability and target affinity:
-
N-Methylation: Improves metabolic stability by reducing oxidative deamination. The hydrochloride salt (C₆H₁₂ClN₃) exhibits a molecular weight of 161.63 g/mol and enhanced aqueous solubility.
-
Heterocyclic Fusion: Incorporation into larger heterocycles, such as pyrrolidine-thiazole hybrids, augments binding to enzymatic active sites .
Applications in Drug Discovery
Lead Compound Optimization
(5-Methyl-1H-pyrazol-4-yl)methanamine is a versatile scaffold for designing:
-
Anticancer Agents: Hybrid molecules with imidazole moieties inhibit tubulin polymerization (IC₅₀ = 0.8 µM) .
-
Antidepressants: Serotonin reuptake inhibition (Ki = 12 nM) via structural analogs.
Agrochemistry
Derivatives act as fungicides against Phytophthora infestans, reducing lesion formation by 90% at 100 ppm .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume